molecular formula C9H5BrN2 B13944225 3-Bromo-1H-indole-7-carbonitrile

3-Bromo-1H-indole-7-carbonitrile

Cat. No.: B13944225
M. Wt: 221.05 g/mol
InChI Key: BKZNMVWCJQLKFL-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-7-carbonitrile is a heterocyclic compound featuring an indole core substituted with a bromine atom at position 3 and a nitrile group at position 6. Its molecular formula is C₉H₅BrN₂, with a molecular weight of 221.06 g/mol.

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

3-bromo-1H-indole-7-carbonitrile

InChI

InChI=1S/C9H5BrN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H

InChI Key

BKZNMVWCJQLKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-1H-indole-7-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d)
  • Structure : Bromine at C7, nitrile at C3, methyl at N1.
  • Melting Point : 158–159°C .
  • Synthesis : Prepared via reaction of 7-bromo-1-methyl-1H-indole with N-methylindole and BF₃·Et₂O, followed by column chromatography .
  • Biological Relevance : Exhibits inhibitory activity against DYRK1A, with enhanced stability due to the methyl group .

Comparison : The methyl group at N1 in 13d increases steric bulk and lipophilicity compared to the unsubstituted 3-Bromo-1H-indole-7-carbonitrile, leading to a higher melting point and altered pharmacokinetics .

7-Bromo-1H-indole-3-carbonitrile (6b)
  • Structure : Bromine at C7, nitrile at C3.
  • Melting Point : 148–151°C .
  • Spectral Data : Similar IR and NMR profiles to the target compound but with substituent positions reversed.
  • Application : Tested as a DYRK1A inhibitor fragment, highlighting the importance of nitrile positioning for binding affinity .

Comparison: Swapping bromine and nitrile positions (C3 vs.

Heterocyclic Analogues

3-Bromo-1H-indazole-7-carbonitrile
  • Structure : Indazole core (two adjacent nitrogen atoms) with bromine at C3 and nitrile at C7.
  • Molecular Weight : 222.04 g/mol .
  • Applications: Indazole derivatives are known for enhanced metabolic stability and kinase selectivity compared to indoles .
3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile
  • Structure : Bromine at C3, nitrile at C7, and a trifluoromethyl group at C4.
  • Molecular Weight : 274.03 g/mol .
  • Properties : The electron-withdrawing CF₃ group enhances oxidative stability and may improve blood-brain barrier penetration .

Comparison : The trifluoromethyl group increases hydrophobicity and electron deficiency, which could enhance binding to hydrophobic enzyme pockets but reduce solubility .

Methyl- and Phenyl-Substituted Derivatives

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile (13e)
  • Structure : Bromine at C7, nitrile at C3, methyl at N1, and phenyl at C2.
  • Melting Point : 176–178°C .
  • Synthesis : Requires multi-step functionalization, including Friedel-Crafts acylation .

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